3-(4-Propoxyphenyl)acrylic acid
Overview
Description
“3-(4-Propoxyphenyl)acrylic acid” is an organic compound with the CAS Number: 69033-81-4 . It has a molecular weight of 206.24 and its IUPAC name is 3-(4-propoxyphenyl)acrylic acid . This compound is a carboxylic acid derivative and can be used as a fragrance .
Synthesis Analysis
The synthesis of “3-(4-Propoxyphenyl)acrylic acid” can be achieved through a multi-step reaction . The first step involves the use of pyridine and piperidine under reflux conditions . The second step involves the use of potassium hydroxide in methanol, also under reflux conditions .Molecular Structure Analysis
The molecular formula of “3-(4-Propoxyphenyl)acrylic acid” is C12H14O3 . The InChI code for this compound is 1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The melting point of “3-(4-Propoxyphenyl)acrylic acid” is between 166.0 to 172.0 °C . The predicted boiling point is 364.8±17.0 °C . The predicted density is 1.132±0.06 g/cm3 . The pKa is predicted to be 4.60±0.10 .Scientific Research Applications
Polymer Synthesis and Properties
Polythiophene Derivatives : A study on poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative, explored its structure and electronic properties. Quantum chemical calculations and experiments like FTIR, 1H NMR, and UV–vis spectroscopy were used to analyze this polymer, which is soluble in polar solvents (Bertran et al., 2008).
Optoelectronic Properties of Dyes : Research into the molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, an important dye in DSSC, used methods like RHF and DFT to study its structural, optoelectronic, and thermodynamic properties. This study highlights its potential as a nonlinear optical material (Fonkem et al., 2019).
Industrial Applications and Processes
Acrylic Acid Derivatives : Acrylic acid, from which 3-(4-Propoxyphenyl)acrylic acid derivatives are formed, is used extensively in the production of emulsion and solution polymers. These polymers have applications in industrial coatings and products that are resistant to chemical and environmental attack (Bauer, 2003).
Biochemical Applications : A study on poly(3-hydroxybutyrate-co-3-hydroxyvalerate) demonstrated its modification by graft co-polymerization with acrylic acid. The functionalized surface, assessed through various spectroscopic techniques, is suitable for biomolecule attachment, showing potential in tissue engineering (Grøndahl et al., 2005).
Stabilization in Industrial Processes : The use of ammonium salt of poly(acrylic acid) has been demonstrated for stabilizing aqueous BaTiO3 suspensions at various pH values. This application is critical in the context of industrial processes, like in materials research (Jean & Wang, 1998).
Sensitizers and Catalytic Applications
Sensitizer in Solar Cells : A study on the engineering of organic sensitizers for solar cell applications found that functionalized unsymmetrical organic sensitizers showed high efficiency in photon to current conversion. This indicates the potential of acrylic acid derivatives in solar energy applications (Kim et al., 2006).
Biomass to Acrylic Acid Conversion : Research on the oxidation of biomass-derived levulinic acid to produce 3-hydroxypropanoic acid, a precursor to acrylic acid, demonstrates a sustainable approach to acrylic acid production. This highlights the growing importance of environmentally friendly chemical processes (Wu et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition in Industrial Settings : Studies have examined the use of acrylic acid-diphenylamine sulphonic acid copolymer as a threshold inhibitor for sulphate and carbonate scales in cooling water systems. This research offers insights into the application of acrylic acid derivatives in reducing industrial corrosion (Shakkthivel & Vasudevan, 2006).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYNDSOJMSGRQV-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propoxyphenyl)acrylic acid | |
CAS RN |
69033-81-4 | |
Record name | 4-Propoxycinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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